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molecular formula C10H20O2 B1345483 3,7-Dimethyloctanoic acid CAS No. 5698-27-1

3,7-Dimethyloctanoic acid

Cat. No. B1345483
M. Wt: 172.26 g/mol
InChI Key: DGGBNSXAFVNQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557864B2

Procedure details

3,7-dimethyloctanoic acid was dissolved in thionyl chloride (10 ml) and treated in water bath for 3 hours to distill off excess thionyl chloride. Ethanol (30 ml) was added to chloride of 3,7-dimethyloctanoic acid and refluxed in water bath for 2 hours. After cooling, the reaction mixture was added to 1N HCl (80 ml) to be acidic and distributed with EtOAc. The distributed liquid was purified with column chromatography (developing solvent: C6H14-EtOAc (3:1)) after concentration, and the 3,7-dimethyloctanoic acid ethyl ester shown in the following was isolated. 3,7-dimethyloctanoic acid was obtained by contact reduction of geranic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][C:4]([OH:6])=[O:5]>S(Cl)(Cl)=O.O>[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][C:4]([OH:6])=[O:5].[C:4]([OH:6])(=[O:5])/[CH:3]=[C:2](/[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])\[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CCCC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distill off excess thionyl chloride
ADDITION
Type
ADDITION
Details
Ethanol (30 ml) was added to chloride of 3,7-dimethyloctanoic acid
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in water bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was added to 1N HCl (80 ml)
CUSTOM
Type
CUSTOM
Details
The distributed liquid was purified with column chromatography (developing solvent: C6H14-EtOAc (3:1))
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
following was isolated

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)CCCC(C)C
Name
Type
product
Smiles
C(\C=C(/C)\CCC=C(C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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